4-Amino-1-hexadecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-hexadecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a long hexadecyl chain, making it amphiphilic and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-hexadecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hexadecylamine with 3,5-dimethyl-1H-1,2,4-triazole-4-carboxylic acid under acidic conditions to form the desired triazolium salt. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent quality control measures, would be essential to produce the compound at scale .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-hexadecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazolium ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, dihydro derivatives, and various substituted triazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-1-hexadecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 4-Amino-1-hexadecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with biological membranes. The long hexadecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. The triazole ring can also interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-dodecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure but with a shorter dodecyl chain.
4-Amino-1-octadecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure but with a longer octadecyl chain.
Uniqueness
The uniqueness of 4-Amino-1-hexadecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride lies in its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in applications requiring amphiphilic compounds .
Properties
CAS No. |
59944-40-0 |
---|---|
Molecular Formula |
C20H43ClN4 |
Molecular Weight |
375.0 g/mol |
IUPAC Name |
1-hexadecyl-3,5-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C20H42N4.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(3)24(21)19(2)22-23;/h20H,4-18,21H2,1-3H3;1H |
InChI Key |
BUQITPWUEMMZGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[NH+]1C(N(C(=N1)C)N)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.